4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Overview
Description
4-Methyl-7-(4-nitro-2-(trifluoromethyl)phenoxy)-2H-chromen-2-one is a turn-on fluorescent probe for the detection of hydrogen sulfide (H2S). It can be excited at 348 nm in DMSO and fluorescence intensity increases in the presence of bisulfide (HS-). 4-Methyl-7-(4-nitro-2-(trifluoromethyl)phenoxy)-2H-chromen-2-one is selective for HS- over cysteine, AcO-, F-, H2PO4-, Cl-, Br-, and I- and is not cytotoxic up to a concentration of 150 µg/ml.
Mechanism of Action
Target of Action
The primary target of 4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation and inflammation .
Mode of Action
this compound acts as a turn-on fluorescent probe for the detection of H2S . It can be excited at 348 nm in DMSO, and its fluorescence intensity increases in the presence of bisulfide (HS-), indicating the presence of H2S .
Biochemical Pathways
The compound’s interaction with H2S can affect various biochemical pathways where H2S plays a role. For instance, H2S is known to be involved in the regulation of blood pressure through vasodilation . Therefore, the detection of H2S by this compound can provide insights into these pathways.
Pharmacokinetics
As a fluorescent probe, it is likely to have good bioavailability to effectively interact with its target, h2s .
Result of Action
The primary result of the action of this compound is the detection of H2S. This is indicated by an increase in fluorescence intensity when the compound comes into contact with HS-, a form of H2S .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence can be excited at 348 nm in DMSO , suggesting that the solvent environment can affect its ability to detect H2S.
Biochemical Analysis
Biochemical Properties
4-Methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a turn-on fluorescent probe for the detection of hydrogen sulfide (H2S). It can be excited at 348 nm in DMSO and fluorescence intensity increases in the presence of bisulfide (HS-) .
Cellular Effects
Its role as a fluorescent probe for the detection of hydrogen sulfide suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with hydrogen sulfide. It is selective for HS- over other anions, suggesting specific binding interactions with this biomolecule .
Properties
IUPAC Name |
4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO5/c1-9-6-16(22)26-15-8-11(3-4-12(9)15)25-14-5-2-10(21(23)24)7-13(14)17(18,19)20/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQPIQJZVCBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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